molecular formula C7H10N2O B2466793 1-(1-methyl-1H-imidazol-2-yl)propan-1-one CAS No. 138536-16-0

1-(1-methyl-1H-imidazol-2-yl)propan-1-one

Cat. No. B2466793
M. Wt: 138.17
InChI Key: TZGBXWXLIIWHSW-UHFFFAOYSA-N
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Description

“1-(1-methyl-1H-imidazol-2-yl)propan-1-one” is a chemical compound with the CAS Number: 933747-36-5 . It has a molecular weight of 138.17 . The IUPAC name of this compound is 1-(1-methyl-1H-imidazol-2-yl)acetone . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of imidazole containing compounds like “1-(1-methyl-1H-imidazol-2-yl)propan-1-one” has been reported in the literature . For example, Patel et al. synthesized a similar compound, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole .


Molecular Structure Analysis

The molecular structure of “1-(1-methyl-1H-imidazol-2-yl)propan-1-one” can be represented by the InChI code: 1S/C7H10N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4H,5H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Anticancer Agent Synthesis

1-(1-methyl-1H-imidazol-2-yl)propan-1-one derivatives have been synthesized and shown to exhibit significant anticancer activity. A study synthesized various derivatives of this compound and evaluated their in vitro anticancer activity, identifying some with notable potential as anticancer agents (Rashid et al., 2012).

Antifungal Activity

Derivatives of 1-(1-methyl-1H-imidazol-2-yl)propan-1-one have demonstrated antifungal properties. For instance, compounds synthesized to target fungal infections, especially Candida species, showed promising results in preliminary screenings for antifungal activity (Chevreuil et al., 2007).

Bone Imaging Applications

Modified forms of 1-(1-methyl-1H-imidazol-2-yl)propan-1-one have been explored for their potential in bone imaging. A study successfully labeled derivatives of this compound with technetium-99m, finding that one particular derivative showed high selective uptake in the skeletal system, indicating its potential for use in bone imaging applications (Qiu et al., 2011).

Synthesis of Carbonyl Compounds

The compound has also been involved in the synthesis of carbonyl compounds. A study demonstrated the conversion of (1-methyl-1H-imidazol-2-yl) methanol derivatives into carbonyl compounds, highlighting the utility of this chemical structure in synthetic organic chemistry (Ohta et al., 1987).

Safety And Hazards

The safety information for “1-(1-methyl-1H-imidazol-2-yl)propan-1-one” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(1-methylimidazol-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6(10)7-8-4-5-9(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGBXWXLIIWHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-imidazol-2-yl)propan-1-one

CAS RN

138536-16-0
Record name 1-(1-methyl-1H-imidazol-2-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
RK Jha, S Rout, H Joshi, A Das, VK Singh - Tetrahedron, 2020 - Elsevier
An enantioselective catalytic sulfa-Michael addition of alkyl thiols to α,β-unsaturated 2-acyl imidazoles using bifunctional organocatalysts is reported. The methodology works efficiently …
Number of citations: 11 www.sciencedirect.com
PC Hutchison, TD Heightman… - The Journal of organic …, 2004 - ACS Publications
A pseudoephedrine resin has been successfully employed in asymmetric alkylations on solid phase. Immobilized pseudoephedrine amides are conveniently prepared by the one-step …
Number of citations: 40 pubs.acs.org
J Bai, X Sun, H Wang, C Li, R Qiao - The Journal of Organic …, 2020 - ACS Publications
A self-assembled G-quadruplex formed by guanosine and borate as the chiral scaffold was used to catalyze the asymmetric Friedel–Crafts reaction in water. Catalysis, depending on …
Number of citations: 12 pubs.acs.org
JL Shih - 2016 - uh-ir.tdl.org
This dissertation presents two major projects. The first is the BINOL-catalyzed 1,4-addition of heteroaryl trifluoroborate salts and its application to the synthesis of the natural product, …
Number of citations: 1 uh-ir.tdl.org
F Rosati, J Olerich, G Roelfes
Number of citations: 0

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